1-Bromo-5-ethenyl-2,4-dimethylbenzene
Description
1-Bromo-5-ethenyl-2,4-dimethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine, an ethenyl (vinyl) group, and two methyl groups at positions 1, 5, 2, and 4, respectively. Its structure combines halogenated and unsaturated functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry.
Properties
CAS No. |
89946-27-0 |
|---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-5-ethenyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-9-6-10(11)8(3)5-7(9)2/h4-6H,1H2,2-3H3 |
InChI Key |
SCEZYOIMIHERRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-ethenyl-2,4-dimethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 1-Bromo-5-ethenyl-2,4-dimethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-ethenyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of compounds with different substituents replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.
Scientific Research Applications
1-Bromo-5-ethenyl-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethenyl-2,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-bromo-5-ethenyl-2,4-dimethylbenzene with structurally related compounds, highlighting key substituents and their implications:
Physical and Spectroscopic Properties
- Halogen Effects: Brominated derivatives exhibit higher molecular weights and boiling points compared to non-halogenated analogs (e.g., 1-ethyl-2,4-dimethylbenzene, MW ~148.2). The presence of bromine also increases density and refractive index .
- Spectroscopy :
- IR : Brominated aromatics show C-Br stretching ~550–600 cm⁻¹. Ethenyl groups exhibit C=C stretching ~1600–1680 cm⁻¹, overlapping with aromatic C-C vibrations .
- UV : Electron-withdrawing substituents (e.g., Br) redshift absorption maxima. For example, 2-benzyl-1,4-dimethylbenzene absorbs at 277.8 nm, while brominated analogs may absorb at longer wavelengths due to increased conjugation disruption .
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